molecular formula C8H10ClNO2 B3007107 methyl2-methylpyridine-4-carboxylatehydrochloride CAS No. 2361634-93-5

methyl2-methylpyridine-4-carboxylatehydrochloride

Cat. No.: B3007107
CAS No.: 2361634-93-5
M. Wt: 187.62
InChI Key: XONDWEOJMARTCA-UHFFFAOYSA-N
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Description

Methyl 2-methylpyridine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C8H10ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Scientific Research Applications

Methyl 2-methylpyridine-4-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

“Methyl 2-methylpyridine-4-carboxylate;hydrochloride” should be handled with care. It is advised to avoid breathing mist or vapors, and to use only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye protection should be worn .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methylpyridine-4-carboxylate hydrochloride typically involves the esterification of 2-methylpyridine-4-carboxylic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of methyl 2-methylpyridine-4-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylpyridine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-methylpyridine-4-carboxylic acid.

    Reduction: 2-methylpyridine-4-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 2-methylpyridine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methylpyridine-4-carboxylate hydrochloride: Similar in structure but with an ethyl ester group instead of a methyl ester group.

    3-Methylpyridine: A structural isomer with the methyl group at the 3-position instead of the 2-position.

Uniqueness

Methyl 2-methylpyridine-4-carboxylate hydrochloride is unique due to its specific ester group and position of the methyl group on the pyridine ring. This structural configuration gives it distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

methyl 2-methylpyridine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-6-5-7(3-4-9-6)8(10)11-2;/h3-5H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONDWEOJMARTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361634-93-5
Record name methyl 2-methylpyridine-4-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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